molecular formula C13H15BrO2 B1376347 (4-Bromo-phenyl)-cyclopentyl-acetic acid CAS No. 1082453-57-3

(4-Bromo-phenyl)-cyclopentyl-acetic acid

Cat. No. B1376347
M. Wt: 283.16 g/mol
InChI Key: QXBDOMRNBZRJKA-UHFFFAOYSA-N
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Description

“(4-Bromo-phenyl)-cyclopentyl-acetic acid”, also known as ‘BPCA,’ is a chemical compound used as a non-steroidal anti-inflammatory drug (NSAID) and an analgesic. It is a derivative of phenylacetic acid containing a bromine atom in the para position . It has a molecular weight of 283.16 g/mol.


Synthesis Analysis

The synthesis of 4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .


Molecular Structure Analysis

The molecular formula of (4-Bromo-phenyl)-cyclopentyl-acetic acid is C13H15BrO2 . The InChI code is 1S/C13H15BrO2/c14-11-7-5-10 (6-8-11)12 (13 (15)16)9-3-1-2-4-9/h5-9,12H,1-4H2, (H,15,16) and the InChI key is QXBDOMRNBZRJKA-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin . It also undergoes ketonic decarboxylation, using DCC and DMAP, to form bis (4-bromobenzyl) ketone .


Physical And Chemical Properties Analysis

(4-Bromo-phenyl)-cyclopentyl-acetic acid is a white solid . The storage temperature is 0-5 degrees Celsius .

Scientific Research Applications

Synthesis and Crystallographic Studies

  • Synthesis Methods and Molecular Structure : The compound similar to (4-Bromo-phenyl)-cyclopentyl-acetic acid, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was synthesized through regioselective bromination, showcasing its structural configuration and electronic properties through crystallographic studies (Guzei, Gunderson, & Hill, 2010).

Applications in Material Science

  • Liquid Crystal Display Materials : Bromo-substituted aromatic compounds like 4-bromo-4'-hydroxybiphenyl, synthesized using 4-hydroxybiphenyl, are critical intermediates for liquid crystal display materials. The synthesis processes demonstrate the use of bromo-substituted phenyl compounds in developing advanced materials (Guo-du, 2001).

Chemical Synthesis and Derivatives

  • Heterocyclic Compound Synthesis : The reaction of 4-Bromo-1-phenyl-3,5-pyrazolidinedione with nucleophilic reagents led to the formation of various heterocyclic systems and derivatives, highlighting the compound's versatility in synthetic organic chemistry (Abdel-rahman, Khodairy, Ghattas, & Younes, 2004).

Environmental Applications

  • Waste Separation and Environmental Remediation : The compound 4-Bromophenyl acetate, similar in structure to (4-Bromo-phenyl)-cyclopentyl-acetic acid, was effectively separated from industrial residues using ZSM-5, a type of zeolite, indicating the role of such compounds in environmental waste management and remediation (Smith, He, & Taylor, 1997).

Safety And Hazards

The safety data sheet advises not to discharge into waterways or sewer systems without proper authorization . It is not hazardous for air and ground transportation when sealed or packed properly .

properties

IUPAC Name

2-(4-bromophenyl)-2-cyclopentylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c14-11-7-5-10(6-8-11)12(13(15)16)9-3-1-2-4-9/h5-9,12H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBDOMRNBZRJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-phenyl)-cyclopentyl-acetic acid

Synthesis routes and methods

Procedure details

386 ml (96.4 mmol) of 10% strength aqueous sodium hydroxide solution were added to a solution of 30 g (96.4 mmol) of (+/−)-ethyl(4-bromophenyl)(cyclopentyl)acetate in 655 ml of methanol, and the mixture was heated under reflux for 3 h. After cooling, the solution was stirred into 2 liters of water, adjusted to pH 1-2 by addition of dilute hydrochloric acid and extracted with ethyl acetate. The organic phase was dried over magnesium sulphate and concentrated. This gave 27.2 g (92% of theory) of the title compound.
Quantity
0 (± 1) mol
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reactant
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Name
(+/−)-ethyl(4-bromophenyl)(cyclopentyl)acetate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
655 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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